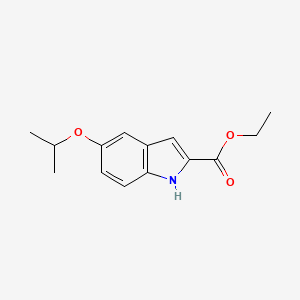

ethyl 5-isopropoxy-1H-indole-2-carboxylate

Übersicht

Beschreibung

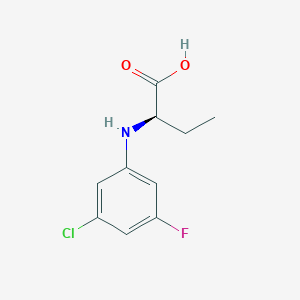

Ethyl 5-isopropoxy-1H-indole-2-carboxylate is a chemical compound that belongs to the family of indole derivatives . It has a molecular formula of C14H17NO3 and a molecular weight of 247.29 .

Physical And Chemical Properties Analysis

Ethyl 5-isopropoxy-1H-indole-2-carboxylate has a molecular weight of 247.29 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not directly available .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition for Anti-inflammatory Therapies

Ethyl 5-isopropoxy-1H-indole-2-carboxylate derivatives have been evaluated as potent inhibitors of human 5-lipoxygenase (5-LO), an enzyme integral to the biosynthesis of pro-inflammatory leukotrienes. This inhibition suggests potential for these compounds in the development of anti-inflammatory therapeutics. Specifically, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate demonstrated significant efficacy in preventing leukotriene B(4) production, which is associated with reduced severity of pleurisy, highlighting its potential as an anti-inflammatory agent (E. Karg et al., 2009).

Synthetic Methodology and Chemical Synthesis

Research into the synthetic applications of ethyl 5-isopropoxy-1H-indole-2-carboxylate derivatives includes the development of new synthetic routes and methodologies for constructing indole-based compounds. For instance, solid-phase synthesis techniques using the 1-(isopropoxy)ethyl group for the protection of 2′-hydroxy groups in ribonucleoside residues demonstrate the utility of these derivatives in oligoribonucleotide synthesis (Takashi Ogawa et al., 1991). Additionally, studies on the C-3 acylation of ethyl indole-2-carboxylates have provided efficient methods for producing ethyl 3-acylindole-2-carboxylates, showcasing the versatility of ethyl 5-isopropoxy-1H-indole-2-carboxylate derivatives in synthetic organic chemistry (Y. Murakami et al., 1985).

Novel Compounds and Biological Activity

Further studies have explored the design, synthesis, and biological evaluation of novel series of ethyl 5-hydroxyindole-3-carboxylate derivatives. These compounds efficiently inhibit human 5-LO, highlighting the therapeutic potential of ethyl 5-isopropoxy-1H-indole-2-carboxylate derivatives in treating inflammatory and allergic diseases. The positioning of substituents on the phenylthiomethyl ring was found to be crucial for the potency of these compounds, with specific modifications leading to enhanced inhibitory activity (A. Peduto et al., 2014).

Antiviral Activity

Ethyl 5-isopropoxy-1H-indole-2-carboxylate derivatives have also been investigated for their antiviral properties. Though not directly related to the exact compound , studies on similar ethyl 5-hydroxy-1H-indole-3-carboxylate derivatives have assessed their efficacy against various viruses, including hepatitis B virus (HBV). For example, specific derivatives exhibited significant anti-HBV activity, underscoring the potential of these compounds in antiviral research and therapy (Chunshen Zhao et al., 2006).

Eigenschaften

IUPAC Name |

ethyl 5-propan-2-yloxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-17-14(16)13-8-10-7-11(18-9(2)3)5-6-12(10)15-13/h5-9,15H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEPRCRCRNLUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-isopropoxy-1H-indole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole](/img/structure/B1532608.png)